5-Methyl-3-heptene 5-Methyl-3-heptene
Brand Name: Vulcanchem
CAS No.: 53510-18-2
VCID: VC3965723
InChI: InChI=1S/C8H16/c1-4-6-7-8(3)5-2/h6-8H,4-5H2,1-3H3/b7-6+
SMILES: CCC=CC(C)CC
Molecular Formula: C8H16
Molecular Weight: 112.21 g/mol

5-Methyl-3-heptene

CAS No.: 53510-18-2

Cat. No.: VC3965723

Molecular Formula: C8H16

Molecular Weight: 112.21 g/mol

* For research use only. Not for human or veterinary use.

5-Methyl-3-heptene - 53510-18-2

CAS No. 53510-18-2
Molecular Formula C8H16
Molecular Weight 112.21 g/mol
IUPAC Name (E)-5-methylhept-3-ene
Standard InChI InChI=1S/C8H16/c1-4-6-7-8(3)5-2/h6-8H,4-5H2,1-3H3/b7-6+
Standard InChI Key YMNTZRCUPAYGLG-VOTSOKGWSA-N
Isomeric SMILES CC/C=C/C(C)CC
SMILES CCC=CC(C)CC
Canonical SMILES CCC=CC(C)CC

Chemical Structure and Stereochemical Considerations

Molecular Architecture

The backbone of 5-methyl-3-heptene consists of a heptene chain (C₇H₁₄) with a methyl group (-CH₃) attached to the fifth carbon. The double bond between C3 and C4 introduces geometric isomerism, yielding cis- and trans-configurations (Figure 1). The trans-isomer, where the methyl and hydrogen groups on C3 and C4 are on opposite sides, is thermodynamically more stable due to reduced steric hindrance .

Table 1: Key Structural Identifiers

PropertyValueSource
CAS Number (mixture)13172-91-3
CAS Number (trans-isomer)53510-18-2
Molecular FormulaC₈H₁₆
Molecular Weight112.21 g/mol
IUPAC Name5-Methyl-3-heptene

Spectroscopic Characterization

The infrared (IR) spectrum of 5-methyl-3-heptene exhibits characteristic absorption bands for C-H stretching in alkenes (~3100 cm⁻¹) and C=C stretching (~1650 cm⁻¹) . The trans-isomer shows distinct vibrational modes compared to the cis-counterpart, aiding in stereochemical identification .

Physical and Thermodynamic Properties

Phase Change Data

The enthalpy of vaporization (ΔvapH°) for 5-methyl-3-heptene is reported as 9.30 kcal/mol, measured via calorimetric methods . This value reflects the energy required to transition from liquid to gas and is critical for applications involving distillation or volatility assessments.

ParameterValueSource
GHS Signal WordDanger
Hazard StatementsH225
Precautionary MeasuresP210, P233, P240, P241+P243
Packing GroupII

Chemical Reactivity

Hydrogenation

In the presence of palladium catalysts, 5-methyl-3-heptene undergoes hydrogenation to yield 5-methylheptane, a saturated alkane. This reaction is pivotal in fuel additive synthesis.

Halogenation

Electrophilic addition of halogens (e.g., Br₂) across the double bond produces vicinal dihalides such as 5-methyl-3,4-dibromoheptane. These intermediates are valuable in polymer chemistry.

ManufacturerPurityPackagingPriceUpdated
TCI Chemical>98.0%1 mL$2822023-01-07
TRCN/A50 mg$452021-12-16
AK ScientificMixture5 mL$6662021-12-16

Applications and Research Utility

As a non-polar solvent and intermediate in organic synthesis, 5-methyl-3-heptene facilitates reactions such as Diels-Alder cycloadditions and hydroformylation. Its stereoisomers are also employed in studies of reaction mechanisms and catalytic selectivity .

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